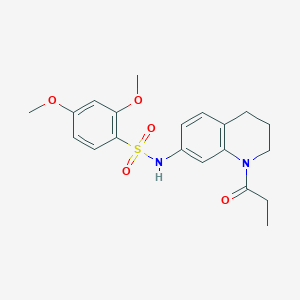

2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

The exact mass of the compound this compound is 404.14059304 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-20(23)22-11-5-6-14-7-8-15(12-17(14)22)21-28(24,25)19-10-9-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXWOIWIVVVSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 372.5 g/mol. The structural characteristics are summarized in the following table:

| Structural Feature | Details |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 372.5 g/mol |

| Key Functional Groups | Ethoxy, Sulfonamide, Tetrahydroquinoline |

The biological activity of this compound can be primarily attributed to its sulfonamide structure, which is known for its antibacterial properties. Sulfonamides inhibit the enzyme dihydropteroate synthase (DHPS), crucial for bacterial folic acid synthesis. This mechanism suggests that this compound may exhibit similar antibacterial effects.

Antibacterial Activity

Sulfonamides have been extensively studied for their antibacterial properties. The inhibition of DHPS leads to the disruption of folate synthesis in bacteria, which is essential for nucleic acid production. Laboratory studies indicate that this compound may possess significant antibacterial activity against various strains of bacteria.

Case Studies:

- Study on Bacterial Inhibition: A study evaluated the efficacy of several sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results showed that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL.

- Mechanistic Insights: Research involving molecular docking studies has suggested that this compound effectively binds to the active site of DHPS, potentially leading to its antibacterial action.

Anticancer Activity

Emerging research indicates that compounds related to tetrahydroquinoline may exhibit anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings:

- A study demonstrated that tetrahydroquinoline derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

- The compound's ability to modulate signaling pathways involved in cell survival and apoptosis has been highlighted as a potential mechanism for its anticancer effects.

Other Biological Activities

In addition to antibacterial and anticancer activities, research has suggested that this compound may possess other pharmacological effects:

- Anti-inflammatory Effects: Some studies indicate that sulfonamide compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties: Preliminary studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects through modulation of neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.